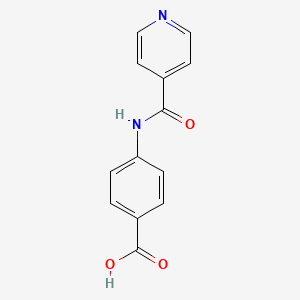

4-(Isonicotinoylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridine-4-carbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-12(9-5-7-14-8-6-9)15-11-3-1-10(2-4-11)13(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDOUCZRVOYGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601266788 | |

| Record name | 4-[(4-Pyridinylcarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-66-1 | |

| Record name | 4-[(4-Pyridinylcarbonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5651-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Pyridinylcarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridine-4-amido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Isonicotinoylamino Benzoic Acid

Strategic Approaches to N-Acylamino Benzoic Acid Synthesis

The core of synthesizing 4-(Isonicotinoylamino)benzoic acid lies in the efficient formation of an N-acylamino bond. This is typically achieved through amidation reactions where the nucleophilic amino group of a benzoic acid derivative attacks an electrophilic carbonyl carbon of an isonicotinoyl derivative.

Amidation Reactions for Isonicotinoylamino Moiety Introduction

The most direct and widely employed method for introducing the isonicotinoylamino group is the acylation of 4-aminobenzoic acid (PABA) with an activated isonicotinic acid derivative. A common approach involves the use of isonicotinoyl chloride, which readily reacts with the amino group of PABA. This reaction is typically carried out in the presence of a base, such as triethylamine (TEA), to neutralize the hydrochloric acid byproduct. The reaction solvent is often an inert organic solvent like tetrahydrofuran (THF). This method provides a straightforward route to this compound, also known as 4-(nicotinamido)benzoic acid .

General amidation reactions can also be facilitated by various coupling agents that activate the carboxylic acid group of isonicotinic acid, making it more susceptible to nucleophilic attack by the amine.

Coupling Strategies Involving Benzoic Acid Derivatives

Alternative strategies involve the activation of the carboxylic acid group of a protected 4-aminobenzoic acid derivative, followed by coupling with isoniazid (B1672263). However, the more prevalent and efficient method involves the direct coupling of PABA with an activated isonicotinic acid.

Another approach involves the preparation of a more reactive derivative of 4-aminobenzoic acid, such as p-aminobenzoyl chloride hydrochloride. This can be synthesized by reacting p-aminobenzoic acid with thionyl chloride google.com. This activated intermediate can then react with a suitable isonicotinoyl precursor.

Precursor Chemistry and Starting Material Considerations

The choice and reactivity of the starting materials are crucial for the successful synthesis of this compound. The key precursors are derivatives of 4-aminobenzoic acid and isonicotinic acid, often in the form of isoniazid.

Reactivity of 4-Aminobenzoic Acid Derivatives

4-Aminobenzoic acid (PABA) is a versatile precursor due to the presence of both an amino and a carboxylic acid group. The amino group is nucleophilic and readily undergoes acylation reactions. The carboxylic acid group can be activated to form esters or acid chlorides, allowing for further modifications. The reactivity of the amino group is central to the synthesis of this compound, as it serves as the point of attachment for the isonicotinoyl moiety . The preparation of derivatives such as p-aminobenzoyl chloride hydrochloride enhances the electrophilicity of the carbonyl carbon, facilitating reactions with nucleophiles google.com.

Utilization of Isoniazid and Related Isonicotinoyl Hydrazides

Isoniazid (isonicotinic acid hydrazide) is a widely used and readily available precursor for the isonicotinoyl group. The hydrazine moiety of isoniazid can be chemically modified. For instance, isoniazid can react with various aldehydes to form Schiff bases, which can then undergo further reactions to create a diverse range of derivatives nih.gov. While not a direct route to this compound, these reactions highlight the versatility of isoniazid as a starting material for introducing the isonicotinoyl functionality into other molecules.

Synthesis of Advanced Derivatives and Analogues of this compound

The synthesis of advanced derivatives and analogues of this compound can be achieved by modifying the core structure at several positions. One common strategy involves the derivatization of the carboxylic acid group. For example, the carboxylic acid can be converted to an ester or an amide, or it can be used as a handle to attach other functional groups.

Another approach is to modify the pyridine (B92270) ring of the isonicotinoyl moiety. This can be achieved by starting with a substituted isonicotinic acid derivative. For instance, using a halogenated or alkylated isonicotinoyl chloride in the initial acylation step would lead to the corresponding substituted analogue of this compound.

Furthermore, derivatives can be synthesized by modifying the benzoic acid ring. This would involve starting with a substituted 4-aminobenzoic acid derivative in the initial amidation reaction.

Structural Modifications at the Benzoic Acid Moiety

The carboxylic acid group of this compound is a prime site for structural alterations, primarily through esterification and amidation reactions. These modifications are instrumental in modulating the compound's physicochemical properties, such as solubility and lipophilicity, and for introducing new functionalities.

Esterification: The synthesis of esters of this compound can be achieved through standard acid-catalyzed esterification with various alcohols. For instance, reacting the parent acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields the corresponding methyl ester. This approach is versatile and can be extended to a range of alcohols to produce a library of ester derivatives.

Amidation: The carboxylic acid can also be converted to a variety of amides by coupling it with primary or secondary amines. This reaction typically requires the activation of the carboxylic acid, which can be accomplished using reagents such as thionyl chloride to form the acyl chloride, or by employing coupling agents like dicyclohexylcarbodiimide (DCC) or titanium(IV) chloride. nih.govyoutube.com For example, treatment of this compound with thionyl chloride would generate the reactive acyl chloride, which can then be reacted with an amino acid ester, such as glycine methyl ester, to form a dipeptide-like structure. This strategy allows for the introduction of diverse amino acid fragments, significantly expanding the chemical space of the derivatives.

| Reactant | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | Methyl 4-(isonicotinoylamino)benzoate | Good |

| Ethanol (B145695) | H₂SO₄ (catalytic) | Ethanol | Reflux | Ethyl 4-(isonicotinoylamino)benzoate | Good |

| Glycine methyl ester | SOCl₂ then Et₃N | CH₂Cl₂ | 0 °C to RT | Methyl (4-(isonicotinoylamino)benzoyl)glycinate | Moderate to Good |

| Benzylamine | TiCl₄ | Pyridine | 85 °C | N-benzyl-4-(isonicotinoylamino)benzamide | Moderate to Excellent nih.gov |

Modifications of the Pyridine Ring System

The pyridine ring of this compound offers another site for structural diversification. Modifications can be introduced by starting with a pre-functionalized pyridine derivative or by direct functionalization of the pyridine ring in the final compound, although the latter can be more challenging due to the electronic nature of the ring.

A prevalent strategy for introducing substituents onto the pyridine ring is to begin the synthesis with a substituted 4-halopyridine, such as 4-chloropyridine. The halogen at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) by the amino group of 4-aminobenzoic acid or its esters. This reaction allows for the installation of various substituents on the pyridine ring prior to the amide bond formation. The reactivity of halopyridines in SNAr reactions is well-established, providing a reliable method for synthesizing a wide array of substituted analogs. For example, reacting 2-chloro-isonicotinic acid with 4-aminobenzoic acid would yield 2-chloro-4-(isonicotinoylamino)benzoic acid. The chloro group can then potentially be displaced by other nucleophiles.

| 4-Halopyridine Derivative | Nucleophile | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloropyridine | Methyl 4-aminobenzoate | DMF | Heat | Methyl 4-((pyridin-4-yl)amino)benzoate | Variable |

| 2-Chloro-4-cyanopyridine | 4-Aminobenzoic acid | NMP | Heat | 4-((2-Cyano-pyridin-4-yl)amino)benzoic acid | Variable |

| 2,3-Dichloro-4-aminopyridine | Isonicotinoyl chloride | Pyridine | RT | N-(2,3-Dichloropyridin-4-yl)isonicotinamide | Good |

Diversification via Amide Linkage Alterations

The amide bond itself can be chemically modified to alter the structural and electronic properties of the molecule. Key modifications include the conversion to a thioamide or the synthesis of a "reversed" amide isomer.

Thioamide Formation: The oxygen atom of the amide carbonyl can be replaced with a sulfur atom to form a thioamide. This transformation is typically achieved by treating the parent amide with a thionating agent, with Lawesson's reagent being the most commonly employed. beilstein-journals.orgnih.govorganic-chemistry.orgresearchgate.netnih.gov The reaction is generally carried out by refluxing the amide with Lawesson's reagent in an inert solvent like toluene. beilstein-journals.org This modification significantly alters the electronic character and hydrogen bonding capabilities of the linkage.

Reversed Amide Analogs: A reversed amide analog of this compound would have the structure N-(pyridin-4-yl)benzamide. This is achieved by reversing the functionalities of the starting materials. Instead of reacting a derivative of isonicotinic acid with a derivative of 4-aminobenzoic acid, one would react a derivative of 4-aminopyridine with a derivative of benzoic acid. For example, reacting 4-aminopyridine with 4-carboxybenzoyl chloride would yield the reversed amide structure. This isomeric compound would present a different three-dimensional shape and electronic distribution compared to the original molecule.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | Lawesson's Reagent | Toluene | Reflux beilstein-journals.org | 4-(Isonicotinoylthioamino)benzoic acid | Good beilstein-journals.org |

| 4-Aminopyridine and Terephthaloyl chloride | Et₃N | CH₂Cl₂ | RT | 4-((Pyridin-4-yl)carbamoyl)benzoic acid | Good |

Advanced Structural Elucidation and Solid State Characterization

Single-Crystal X-ray Diffraction Analysis of 4-(Isonicotinoylamino)benzoic acid and Analogues

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise solid-state structure of a crystalline material. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, and reveals the intricate network of intermolecular interactions that govern the crystal packing.

While specific crystallographic data for this compound is not available in the accessed literature, analysis of closely related analogues such as isonicotinamide (B137802) hydrates and co-crystals provides a foundation for understanding the potential structural motifs. nih.gov For instance, studies on isonicotinamide, a key structural component of the title compound, show that it crystallizes in the monoclinic space group P2₁/n. nih.gov Such information is crucial for predicting the behavior of its derivatives.

The packing of molecules in a crystal is directed by a variety of non-covalent intermolecular forces. These interactions, though weaker than covalent bonds, collectively determine the crystal's stability and properties. Key interactions include hydrogen bonds, π-π stacking, and van der Waals forces. The study of these forces is essential for crystal engineering, where the goal is to design solids with specific properties. wikipedia.org

Hydrogen bonds are among the strongest and most directional intermolecular interactions. In this compound, several potential hydrogen bond donors and acceptors exist: the carboxylic acid group (-COOH), the amide group (-CONH-), and the pyridinic nitrogen atom. It is highly probable that the carboxylic acid groups would form strong O-H···O hydrogen bonds, leading to the creation of centrosymmetric dimers, a common and robust motif in carboxylic acids. nist.gov Furthermore, the amide N-H group can act as a donor, and the amide carbonyl oxygen, the carboxylic carbonyl oxygen, and the pyridine (B92270) nitrogen can all act as acceptors, leading to a complex, three-dimensional hydrogen-bonded network.

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for identifying the functional groups within a molecule and probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that measure the vibrational transitions of a molecule when it interacts with electromagnetic radiation. These spectra provide a molecular "fingerprint" that is unique to the compound.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for its constituent functional groups. While specific experimental spectra for the title compound are not detailed in the available search results, data from its precursors, 4-aminobenzoic acid and isonicotinic acid, and other similar molecules allow for a reliable prediction of the key vibrational modes.

Key Expected Vibrational Bands:

O-H Stretch (Carboxylic Acid): A very broad band in the FT-IR spectrum, typically centered around 3000 cm⁻¹, arising from the hydrogen-bonded O-H group of the carboxylic acid dimer.

N-H Stretch (Amide): A sharp to medium band in the region of 3300-3100 cm⁻¹.

C-H Stretches (Aromatic): Multiple weak to sharp bands appearing just above 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A very strong and sharp band, typically around 1700-1680 cm⁻¹ for the dimer.

C=O Stretch (Amide I band): A strong absorption band typically found between 1680 and 1630 cm⁻¹.

N-H Bend and C-N Stretch (Amide II band): A medium to strong band in the 1570-1515 cm⁻¹ region.

C=C/C=N Stretches (Aromatic Rings): Multiple bands of variable intensity in the 1625-1400 cm⁻¹ region.

The table below summarizes the expected FT-IR vibrational frequencies based on characteristic group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H stretch | ~3000 | Broad, Strong |

| Amide | N-H stretch | 3300 - 3100 | Medium, Sharp |

| Aromatic Rings | C-H stretch | >3000 | Weak to Medium |

| Carboxylic Acid | C=O stretch | 1700 - 1680 | Strong, Sharp |

| Amide | C=O stretch (Amide I) | 1680 - 1630 | Strong |

| Amide | N-H bend (Amide II) | 1570 - 1515 | Medium to Strong |

| Aromatic Rings | C=C/C=N stretch | 1625 - 1400 | Variable |

Raman spectroscopy would complement this information, often showing strong bands for the symmetric vibrations of the aromatic rings and C=C bonds, which may be weak in the IR spectrum. researchgate.net Theoretical calculations, such as those performed using Density Functional Theory (DFT), can aid in the assignment of these vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzoic acid and isonicotinoyl moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the 4-substituted benzene (B151609) ring typically appear as two distinct doublets in the aromatic region. The protons ortho to the carboxylic acid group (H-2 and H-6) are expected to resonate at a different frequency than the protons ortho to the amide linkage (H-3 and H-5). The carboxylic acid proton itself will appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature. The amide proton (-NH-) will also present as a singlet, with its chemical shift being sensitive to solvent and concentration.

The protons of the isonicotinoyl group, a 4-substituted pyridine ring, will also give rise to characteristic signals in the aromatic region. The two protons adjacent to the nitrogen atom (H-2' and H-6') are expected to be the most deshielded and appear at a higher chemical shift compared to the other two protons (H-3' and H-5').

Interactive ¹H NMR Data Table (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | 10.0 - 13.0 | Broad Singlet | - | 1H |

| NH | 8.0 - 9.5 | Singlet | - | 1H |

| H-2', H-6' (Pyridine) | 8.5 - 8.8 | Doublet | 5.0 - 7.0 | 2H |

| H-2, H-6 (Benzene) | 7.8 - 8.1 | Doublet | 8.0 - 9.0 | 2H |

| H-3', H-5' (Pyridine) | 7.7 - 8.0 | Doublet | 5.0 - 7.0 | 2H |

| H-3, H-5 (Benzene) | 7.5 - 7.8 | Doublet | 8.0 - 9.0 | 2H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbons of the carboxylic acid and the amide are expected to appear at the most downfield chemical shifts (typically >160 ppm). The aromatic carbons will resonate in the range of 110-150 ppm. The specific chemical shifts of the aromatic carbons are influenced by the nature of the substituents. For instance, the carbon atom attached to the carboxylic acid group (C-1) and the carbon attached to the amide nitrogen (C-4) will have characteristic chemical shifts. Similarly, the carbons of the pyridine ring will have distinct signals, with the carbons adjacent to the nitrogen atom (C-2' and C-6') and the carbon attached to the carbonyl group (C-4') being readily identifiable.

Interactive ¹³C NMR Data Table (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C=O (Amide) | 160 - 170 |

| C-2', C-6' (Pyridine) | 148 - 152 |

| C-4' (Pyridine) | 140 - 145 |

| C-4 (Benzene) | 138 - 142 |

| C-1 (Benzene) | 128 - 132 |

| C-2, C-6 (Benzene) | 125 - 130 |

| C-3, C-5 (Benzene) | 118 - 122 |

| C-3', C-5' (Pyridine) | 120 - 125 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial method for determining the molecular weight of a compound and can also provide valuable structural information through the analysis of fragmentation patterns.

For this compound (C₁₃H₁₀N₂O₃), the molecular weight is 242.23 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 242. This peak corresponds to the intact molecule that has lost one electron.

The fragmentation of the molecular ion provides a "fingerprint" that can help to confirm the structure. The fragmentation of this compound is likely to proceed through several characteristic pathways. A common fragmentation for benzoic acid derivatives is the loss of a hydroxyl radical (•OH), leading to an [M-17]⁺ ion, or the loss of a carboxyl group (•COOH), resulting in an [M-45]⁺ ion. docbrown.info

The amide bond is also a potential site for cleavage. Scission of the C-N amide bond can lead to the formation of the isonicotinoyl cation ([C₆H₄NO]⁺) at m/z 106 and the 4-aminobenzoic acid radical cation or related fragments. Further fragmentation of the isonicotinoyl cation can lead to the loss of carbon monoxide (CO) to give the pyridyl cation at m/z 78. rsc.orgchemicalbook.com

Interactive Mass Spectrometry Fragmentation Table (Predicted)

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Possible Origin |

| 242 | [M]⁺ | [C₁₃H₁₀N₂O₃]⁺ | Molecular Ion |

| 225 | [M - OH]⁺ | [C₁₃H₉N₂O₂]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 197 | [M - COOH]⁺ | [C₁₂H₉N₂O]⁺ | Loss of carboxyl group |

| 121 | [4-aminobenzoyl cation]⁺ | [C₇H₆NO]⁺ | Cleavage of the amide C-N bond |

| 106 | [Isonicotinoyl cation]⁺ | [C₆H₄NO]⁺ | Cleavage of the amide C-N bond |

| 78 | [Pyridyl cation]⁺ | [C₅H₄N]⁺ | Loss of CO from the isonicotinoyl cation |

Note: The relative intensities of these fragments will depend on the ionization method and energy used in the mass spectrometer.

By combining the precise information from both NMR spectroscopy and mass spectrometry, a comprehensive and unambiguous structural confirmation of this compound can be achieved, ensuring the identity and purity of the compound for further research and application.

Quantum Chemical Investigations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to probe the electronic characteristics of molecules. By calculating the electron density, DFT methods can accurately predict geometric structures, energies, and various spectroscopic properties.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations are employed to determine the energies of these orbitals. For aromatic compounds like this compound, the HOMO is typically located over the electron-rich aromatic rings, while the LUMO may be distributed across the electron-withdrawing groups. mdpi.com The presence of both a benzoic acid moiety and an isonicotinoyl group creates a complex electronic environment where intramolecular charge transfer is possible. researchgate.net Compounds with a smaller HOMO-LUMO gap are more polarizable, which can influence their biological activity. nih.gov

Below is a table summarizing the key concepts of Frontier Molecular Orbital Theory.

Table 1: Significance of Frontier Molecular Orbitals

| Orbital/Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; acts as a nucleophile. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; acts as an electrophile. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.gov |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color spectrum to indicate electrostatic potential on the molecule's surface.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms (e.g., in -COOH and -NH- groups). researchgate.net

Green Regions: Represent areas of neutral potential.

For this compound, the MEP surface would be expected to show significant negative potential (red) around the carbonyl oxygens of the amide and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring. nih.gov Conversely, the hydrogen atom of the carboxylic acid and the amide N-H group would exhibit a strong positive potential (blue), highlighting them as primary sites for hydrogen bonding. researchgate.netnih.gov

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. mdpi.com By comparing calculated frequencies with experimental data, a detailed assignment of vibrational modes to specific functional groups can be achieved. nih.gov A scaling factor is often applied to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity. researchgate.net

The key functional groups in this compound give rise to characteristic vibrational bands. The theoretical and experimental wavenumbers for these groups, based on studies of similar molecules, are summarized in the table below.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O–H stretching | 3600–3400 (often broad due to H-bonding) | mdpi.com |

| Amide | N–H stretching | 3500–3300 | nih.gov |

| Aromatic Rings | C–H stretching | 3100–3000 | nih.gov |

| Carboxylic Acid | C=O stretching | 1740–1660 | mdpi.com |

| Amide | C=O stretching (Amide I band) | ~1650 | |

| Aromatic Rings | C=C stretching | 1600–1400 | nih.gov |

| Amide | N-H bending (Amide II band) | ~1550 |

Molecular Dynamics Simulations: Conformational and Interactional Analysis

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as solvent molecules.

The structure of this compound is not rigid; it possesses conformational flexibility due to rotation around several single bonds. The most significant rotations occur around:

The C-N bond linking the benzoic acid ring to the amide group.

The C-C bond linking the amide group to the pyridine ring.

The planarity of the amide bond itself is generally maintained, but it can exist in cis or trans configurations. Computational studies can map the potential energy surface by systematically rotating these dihedral angles to identify the most stable, low-energy conformers and the energy barriers that separate them. mdpi.comnih.gov The relative energies of different conformers determine their population at a given temperature. The presence of intramolecular hydrogen bonds can significantly stabilize certain conformations. nih.gov

The surrounding solvent can have a profound impact on the conformational preferences and dynamic behavior of a solute molecule. researchgate.net For this compound, polar solvents like water or ethanol (B145695) can form hydrogen bonds with the carboxylic acid and amide functionalities. nih.gov

MD simulations can explicitly model these solvent-solute interactions. Such simulations reveal that in polar solvents, the solvent molecules can form a hydration shell around the polar groups, potentially stabilizing conformations that might be less favorable in the gas phase. researchgate.net The dynamics of these hydrogen bonds—their formation, breakage, and lifetimes—can be analyzed to understand how the solvent mediates the molecule's behavior and interactions. In solvents of high polarity, strongly solvated species are expected to be the predominant form. nih.gov

Computational Chemistry and Molecular Modeling Studies

Analysis of Intermolecular Hydrogen Bonding Dynamics

Computational chemistry and molecular modeling offer powerful tools to investigate the dynamic nature of intermolecular interactions, such as hydrogen bonds, providing insights that are often inaccessible through experimental methods alone. For the compound 4-(Isonicotinoylamino)benzoic acid, molecular dynamics (MD) simulations, particularly methods like Car-Parrinello Molecular Dynamics (CPMD), are essential for understanding the time-dependent behavior of its hydrogen bonding network. These simulations can reveal the stability of hydrogen bonds, the occurrence of proton transfer events, and the influence of the surrounding environment on these interactions.

Detailed research into the specific intermolecular hydrogen bonding dynamics of this compound using computational methods is not extensively available in the public domain. However, studies on analogous structures, such as benzoic acid derivatives and compounds with similar functional groups (amides, carboxylic acids, and pyridine (B92270) rings), provide a framework for the types of analyses that are conducted.

For instance, computational studies on related benzoic acid derivatives often focus on the dynamics of the characteristic carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. Molecular dynamics simulations can track the distances and angles of these bonds over time, providing a measure of their strength and persistence.

Furthermore, the presence of the amide linkage and the pyridine nitrogen in this compound introduces additional, competing hydrogen bond donor and acceptor sites. This leads to a more complex and dynamic network of intermolecular interactions. A comprehensive computational analysis would involve simulating the molecule in its crystalline phase or in solution to observe the formation and breaking of various hydrogen bonds, such as N-H···O, N-H···N, and O-H···N.

The analysis would typically involve calculating key parameters from the simulation trajectory. These include:

Radial Distribution Functions (RDFs): To determine the probability of finding one atom at a certain distance from another, which helps in identifying the average hydrogen bond lengths.

Hydrogen Bond Lifetime Analysis: To quantify the stability of specific hydrogen bonds by calculating the average time a particular bond exists.

Proton Transfer Events: By monitoring the position of the acidic protons (from the carboxylic acid and the amide group) over the course of the simulation, it is possible to identify if and how frequently a proton is transferred from a donor to an acceptor atom. This is often visualized using free energy landscapes.

While specific data tables and detailed research findings for this compound are not available, the following tables illustrate the kind of data that would be generated from such a computational study, based on analyses of similar molecules.

Table 1: Simulated Average Hydrogen Bond Distances and Angles This table is a hypothetical representation of data that would be obtained from a molecular dynamics simulation.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | H-Acceptor Distance (Å) | Donor-H-Acceptor Angle (°) |

|---|---|---|---|

| O-H···O (Carboxyl) | 2.65 | 1.68 | 170.5 |

| N-H···O (Amide-Carbonyl) | 2.90 | 1.95 | 165.2 |

| N-H···N (Amide-Pyridine) | 3.10 | 2.15 | 160.8 |

| O-H···N (Carboxyl-Pyridine) | 2.75 | 1.78 | 168.0 |

Table 2: Calculated Hydrogen Bond Lifetimes This table is a hypothetical representation of data derived from simulation analysis.

| Hydrogen Bond Type | Average Lifetime (picoseconds) |

|---|---|

| O-H···O (Carboxyl Dimer) | 10.5 |

| N-H···O (Amide-Carbonyl) | 5.2 |

| N-H···N (Amide-Pyridine) | 2.8 |

| O-H···N (Carboxyl-Pyridine) | 8.7 |

These simulated data would provide a quantitative understanding of the hierarchy and dynamics of the hydrogen bonds governing the supramolecular structure and properties of this compound. Advanced techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis could further be applied to snapshots from the dynamics to characterize the electronic nature of these crucial interactions.

Supramolecular Chemistry and Self Assembly Phenomena

Hydrogen Bonding Directivity in Self-Assembly

The predictable and directional nature of hydrogen bonds is a primary driver in the self-assembly of 4-(Isonicotinoylamino)benzoic acid. The molecule contains multiple hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic acid C=O, the amide C=O, and the pyridine (B92270) nitrogen), leading to the formation of robust and recognizable patterns known as supramolecular synthons.

A predominant and highly reliable interaction in the self-assembly of molecules containing both carboxylic acid and pyridine functionalities is the carboxylic acid-pyridine heterosynthon. nih.govresearchgate.net This interaction involves a strong O-H···N hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring. In many co-crystal systems, this robust synthon dictates the primary assembly of the molecular components. nih.govresearchgate.net For instance, in co-crystals of aminopyridine derivatives with various carboxylic acids, the carboxylic group interacts with the pyridine molecule in a linear fashion through a pair of N—H···O and O—H···N hydrogen bonds, creating cyclic hydrogen-bonded motifs. nih.govresearchgate.net This predictable interaction is a powerful tool in crystal engineering for the construction of desired supramolecular architectures.

Beyond the strong hydrogen bonds, weaker, yet significant, non-covalent interactions play a cooperative role in stabilizing the supramolecular assemblies of this compound. These include C-H···O and C-H···π interactions.

C-H···O Interactions: These interactions occur between a weakly acidic C-H donor (often from an aromatic ring) and an oxygen acceptor (from a carbonyl or carboxylic acid group). While individually weaker than conventional hydrogen bonds, the cumulative effect of multiple C-H···O interactions can significantly influence the crystal packing and conformational preferences of the molecules.

C-H···π Interactions: These interactions involve the hydrogen atom of a C-H bond interacting with the electron-rich π-system of an aromatic ring. In the context of this compound, the aromatic rings of the benzoic acid and pyridine moieties can both participate in such interactions, further guiding the three-dimensional arrangement of the molecules.

The following table summarizes the key hydrogen bonding interactions and their typical geometric parameters.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Graph Set Notation |

| Carboxylic Acid-Pyridine | O-H | N (Pyridine) | ~2.5 - 2.8 | > 160 | - |

| Amide-Amide | N-H | O=C (Amide) | ~2.9 | ~160-170 | R22(8) |

| Carboxylic Acid Dimer | O-H | O=C (Carboxylic Acid) | ~2.6 | ~170 | R22(8) |

Design of Supramolecular Architectures

The predictable nature of the non-covalent interactions involving this compound allows for the rational design of a variety of supramolecular architectures, ranging from discrete, finite assemblies to extended, multi-dimensional networks.

Through a programmed self-assembly process, this compound and its derivatives can form discrete cyclic aggregates. nih.gov The formation of these finite structures is often the result of a delicate balance between competing hydrogen bond motifs and steric factors. By carefully selecting the molecular building blocks and controlling the experimental conditions, it is possible to favor the formation of specific cyclic oligomers over extended polymeric chains. Dynamic light scattering (DLS) studies on similar synthetic amino acids have shown their propensity to form nanostructures in solution, with average sizes in the hundreds of nanometers, indicating the formation of higher-order aggregates. nih.gov

The self-assembly of this compound can be directed to form highly ordered one-dimensional (1D) chains and two-dimensional (2D) networks, particularly on solid surfaces. Techniques such as scanning tunneling microscopy (STM) are instrumental in visualizing these nanoscale architectures on substrates like graphite (B72142). psu.educaltech.edu

On a graphite surface, the molecules can arrange into lamellar structures, where the primary interactions are the hydrogen bonds between the functional groups, while the interaction with the surface is governed by van der Waals forces. The interplay of the carboxylic acid-pyridine synthons and amide-amide linkages can lead to the formation of extended 1D ribbons. These ribbons can then further self-assemble through weaker intermolecular forces to form well-ordered 2D arrays. The ability to control the formation of these extended assemblies is of great interest for applications in nanoscience and molecular electronics.

The following table provides an overview of the types of supramolecular architectures formed by this compound and related compounds.

| Architecture Type | Primary Driving Interactions | Dimensionality | Characterization Techniques |

| Discrete Aggregates | Hydrogen Bonding, Steric Hindrance | 0D | DLS, X-ray Crystallography |

| 1D Chains/Ribbons | Carboxylic Acid-Pyridine Synthon, Amide-Amide Linkages | 1D | X-ray Crystallography, STM |

| 2D Networks | Hydrogen Bonding, π-π Stacking, van der Waals Forces | 2D | STM, AFM |

Co-crystallization Strategies

Co-crystallization is a prominent strategy in supramolecular chemistry and crystal engineering to modify the physicochemical properties of solid-state materials. This approach involves the design and synthesis of multi-component crystals, or co-crystals, where at least two different chemical entities are present in the same crystal lattice in a stoichiometric ratio. The interactions between the components are typically non-covalent, with hydrogen bonding being the most prevalent. For a molecule like this compound, which possesses both a carboxylic acid group and a pyridine ring, a variety of co-crystallization strategies can be envisioned to form binary and, more elaborately, ternary systems.

Ternary Co-crystal Systems

The design of ternary co-crystals, which consist of three distinct molecular components held together in a single crystal lattice, represents a sophisticated advancement in crystal engineering. This strategy allows for an even finer tuning of material properties by introducing a third component that can modulate the intermolecular interactions and packing arrangements established in a binary system.

A key strategy for forming ternary co-crystals with molecules containing both acidic and basic functionalities, such as this compound, involves the selection of co-formers that can form robust and predictable hydrogen bonding interactions, often referred to as supramolecular synthons. Research on structurally related compounds, such as isoniazid (B1672263), which also features an isonicotinoyl group, provides valuable insights into potential strategies. One successful approach has been the use of a combination of a pharmaceutically acceptable co-former and a dicarboxylic acid. For instance, ternary co-crystals of isoniazid have been successfully formed with nicotinamide (B372718) and either fumaric acid or succinic acid. rsc.org This suggests that a similar strategy could be employed for this compound, where a second pharmaceutically acceptable compound and a dicarboxylic acid could be used as the additional components in the ternary system.

The stability of such ternary systems is a critical factor. Studies on isoniazid ternary co-crystals have shown that they can exhibit high stability under accelerated conditions (40 °C and 75% relative humidity). rsc.org The primary interaction driving the assembly in these systems is often the acid-pyridine heterosynthon, a reliable hydrogen bond between a carboxylic acid and a pyridine nitrogen. rsc.org In the case of a ternary system involving this compound, one could anticipate the formation of such heterosynthons between its carboxylic acid group and a basic co-former, or between its pyridine nitrogen and an acidic co-former.

Another demonstrated approach to forming ternary adducts involves the co-crystallization of a molecule with two other components of differing base strengths. For example, a ternary co-crystal was successfully synthesized from 1,3-cis,5-cis-cyclohexane tricarboxylic acid, 4,4'-bipyridine, and 4,4'-bipyridine-N-oxide. researchgate.netrsc.org This strategy leverages the different pKa values of the components to direct the formation of specific hydrogen bonds, in this case, both neutral O–H⋯N and ionic O–H⋯O⁻ interactions. researchgate.netrsc.org This principle could be applied to this compound by selecting two different co-formers with carefully chosen acidity or basicity to guide the self-assembly process into a stable ternary structure.

The formation of a ternary co-crystal of isoniazid, pyrazinamide, and fumaric acid further illustrates the potential for combining multiple active pharmaceutical ingredients or an active ingredient with multiple co-formers. google.com In this system, the components are linked by hydrogen bonds to form the basic structural unit of the ternary co-crystal. google.com This highlights the possibility of creating complex crystalline solids with potentially enhanced properties, such as solubility. rsc.orggoogle.com

The table below summarizes examples of ternary co-crystal systems formed from compounds structurally related to this compound, illustrating the co-crystallization strategies discussed.

| Primary Component | Co-former 1 | Co-former 2 | Key Supramolecular Synthon | Reference |

| Isoniazid | Nicotinamide | Fumaric Acid | Acid-Pyridine Heterosynthon | rsc.org |

| Isoniazid | Nicotinamide | Succinic Acid | Acid-Pyridine Heterosynthon | rsc.org |

| 1,3-cis,5-cis-Cyclohexane tricarboxylic acid | 4,4'-Bipyridine | 4,4'-Bipyridine-N-oxide | O–H⋯N and O–H⋯O⁻ | researchgate.netrsc.org |

| Isoniazid | Pyrazinamide | Fumaric Acid | Hydrogen Bonding | google.com |

These examples provide a clear strategic framework for the design and synthesis of ternary co-crystals of this compound. The key lies in the rational selection of co-formers that can participate in predictable and stable non-covalent interactions, leading to a well-defined three-component crystalline structure.

Coordination Chemistry and Metal Organic Frameworks Mofs Applications

Ligand Design Principles for Metal Coordination

The design of organic ligands is a critical aspect of constructing coordination polymers and MOFs with desired topologies and properties. The specific functional groups on a ligand dictate its coordination behavior with metal ions.

Pyridine (B92270) Nitrogen as a Coordination Site

The nitrogen atom of the pyridine ring in 4-(Isonicotinoylamino)benzoic acid is a classic coordination site for a wide range of metal ions. Pyridine and its derivatives are well-established N-donor ligands in coordination chemistry. The lone pair of electrons on the nitrogen atom can readily form a coordinate bond with a metal center. In the context of MOFs, pyridyl groups often act as monodentate linkers, connecting to metal nodes and extending the framework in one direction. The rigidity of the pyridine ring can contribute to the formation of robust and porous structures.

Carboxylic Acid Moiety as a Coordination Site

The carboxylic acid group is one of the most widely used functional groups in the construction of MOFs. Upon deprotonation to form a carboxylate, this moiety can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bidentate bridging fashions. This versatility in coordination allows for the formation of diverse structural motifs, from simple dimers to complex multi-dimensional networks. The presence of the carboxylic acid in this compound makes it a prime candidate for forming strong, stable linkages with metal-based secondary building units (SBUs).

Multitopic Linker Functionality

A ligand that possesses multiple, distinct coordination sites is referred to as a multitopic or multifunctional linker. This compound, with both a pyridine nitrogen and a carboxylic acid, fits this description. Such linkers are highly sought after in the design of complex MOF architectures. The different coordination preferences of the nitrogen and oxygen donor atoms can lead to frameworks with higher dimensionality and controlled connectivity. The amide linkage between the pyridine and benzoic acid components provides a degree of conformational flexibility, which can influence the final structure of the resulting coordination polymer.

Synthesis of Coordination Polymers and MOFs

The synthesis of coordination polymers and MOFs typically involves the self-assembly of metal ions and organic linkers under specific reaction conditions.

Hydro(solvo)thermal Synthesis Methods

Hydrothermal and solvothermal synthesis are the most common methods for preparing crystalline MOFs. Current time information in Bangalore, IN. These techniques involve heating a mixture of the metal salt and the organic linker in a sealed vessel, often in the presence of a solvent or a mixture of solvents. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the product. For a ligand like this compound, a variety of solvents such as dimethylformamide (DMF), diethylformamide (DEF), or ethanol (B145695), often mixed with water, would likely be employed. mdpi.com The choice of solvent can significantly influence the resulting crystal structure and morphology of the MOF. Current time information in Bangalore, IN.

Templated Synthesis Approaches

Templated synthesis is a strategy used to direct the formation of a specific MOF structure that might not be accessible through conventional synthesis methods. This approach involves the use of a template, which can be a molecule or an ion, that guides the self-assembly process. The template can influence the pore size and shape of the resulting MOF. While no specific examples exist for this compound, in principle, structure-directing agents could be used to control the framework topology by interacting with the ligand or metal centers through non-covalent interactions during the crystallization process.

Structural Diversity of Metal-Organic Architectures

The ability of H₂INAB to bridge metal centers in different ways gives rise to coordination polymers with diverse dimensionalities, from simple one-dimensional chains to complex three-dimensional frameworks.

In the formation of one-dimensional coordination polymers, H₂INAB can link metal ions into chain-like structures. For instance, a copper(II) coordination polymer incorporating a similar ligand, 4-amino-benzoate (pABA), demonstrates the formation of a 1D chain structure. nih.gov In this complex, {[Cu(pABA)₂(H₂O)]·H₂O}n, the pABA ligands bridge the copper(II) centers, creating a chain that is further organized into a three-dimensional supramolecular assembly through hydrogen bonding and π-π interactions. nih.gov While not H₂INAB itself, this structure illustrates a common bonding pattern for related aminobenzoic acid ligands, where the amino and carboxylate groups are primary coordination sites. nih.gov The specific geometry and connectivity of these chains, whether linear, zigzag, or helical, depend on the coordination preferences of the metal ion and the conformational flexibility of the ligand.

The multi-dentate nature of ligands similar to H₂INAB allows for the construction of more complex 2D and 3D frameworks. The pyridyl nitrogen and the carboxylate group can coordinate to different metal centers, extending the structure in multiple dimensions.

For example, using a related ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, researchers have synthesized several MOFs with varying dimensionalities and topologies. nih.gov

A Cadmium(II) MOF, {[Cd(L)₂(DMF)]·DMF·CH₃OH}n, forms a fourfold interpenetrating three-dimensional (3D) framework with a diamondoid (dia) topology. In this structure, the Cd(II) centers act as 4-connected nodes. nih.gov

Another Cd(II) complex, {[Cd₂(L)₃(CH₃CO₂)]·2DMA·H₂O}n, creates a non-interpenetrating 3D framework with a primitive cubic (pcu) topology. This structure features binuclear cadmium clusters acting as 6-connected nodes. nih.gov

A Nickel(II) complex, {[Ni(L)₂(H₂O)₂]·2DMA}n, results in a two-dimensional (2D) network with a square lattice (sql) topology, which is further linked into a 3D supramolecular framework by hydrogen bonds. nih.gov

These examples highlight how the choice of metal ion and synthesis conditions can direct the assembly of a single ligand into frameworks with distinct dimensionalities and network topologies. nih.gov The resulting MOFs can exhibit high structural stability, with some frameworks being stable at temperatures beyond 350°C. nih.gov

Table 1: Examples of MOF Architectures with a Related Pyridyl-Benzoic Acid Ligand

| Metal Ion | Dimensionality | Topology | Key Structural Feature | Reference |

|---|---|---|---|---|

| Cd(II) | 3D | dia | Fourfold interpenetrating framework | nih.gov |

| Cd(II) | 3D | pcu | Binuclear [Cd₂(COO)₃] clusters as 6-connected nodes | nih.gov |

| Ni(II) | 2D | sql | 2D network extended to 3D via hydrogen bonds | nih.gov |

Investigation of Metal-Ligand Interactions

Understanding the interactions between the metal ions and the H₂INAB ligand is crucial for predicting and controlling the structure of the resulting MOFs. The ligand offers several potential coordination sites: the nitrogen of the pyridine ring, the oxygen atoms of the carboxylate group, and potentially the oxygen or nitrogen of the amide linkage.

The coordination mode can be elucidated using various analytical techniques, primarily single-crystal X-ray diffraction and infrared (IR) spectroscopy.

X-ray Crystallography : This technique provides definitive information on bond lengths and angles, revealing which atoms of the ligand are directly bonded to the metal center. In related structures, ligands often exhibit a bidentate coordination mode through the carboxylate group or a bridging mode linking multiple metal centers via the pyridyl nitrogen and carboxylate oxygens. nih.govresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for probing changes in bond vibrations upon coordination to a metal ion. The coordination of the carboxylate group to a metal ion typically leads to a shift in the characteristic stretching frequencies of the C=O bond. Similarly, coordination of the pyridine nitrogen would alter the vibrational modes of the pyridine ring. Studies on related metal complexes with primary aromatic amines have shown that coordination via the amine nitrogen can be confirmed by the shift to a lower frequency of the N-H stretching bands, while the carboxylic acid stretching band remains unchanged if it is not involved in coordination. researchgate.net

The interaction is generally a mix of electrostatic attraction and covalent bonding, with the charge transfer between the ligand and the metal playing a significant role. mdpi.com The specific nature of these interactions influences not only the framework's structure but also its electronic and magnetic properties. frontiersin.org

Investigations into Biological Interactions and Mechanisms in Vitro

Enzyme Inhibitory Mechanisms

Interactions with Dehydrogenases (e.g., InhA)

The primary mechanism of action for the class of compounds to which 4-(Isonicotinoylamino)benzoic acid belongs involves the inhibition of mycolic acid synthesis, which is crucial for the integrity of the mycobacterial cell wall. droracle.ai This inhibition is achieved through the targeting of the InhA enzyme, an enoyl-acyl carrier protein (ACP) reductase. droracle.ainih.gov

However, it is important to note that this compound itself is a derivative of isoniazid (B1672263) (INH), which is a prodrug. droracle.ainih.gov INH requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. droracle.ainih.gov Upon activation, the resulting isonicotinoyl radical reacts with NAD+ and NADP+ to form adducts. droracle.ainih.gov These adducts, specifically the INH-NAD and INH-NADP adducts, are the potent inhibitors of InhA. nih.gov The binding of the INH-NAD adduct to InhA has been extensively studied and is a critical step in the drug's efficacy. nih.govnih.gov The inhibition of InhA by the INH-NADP adduct is also significant, particularly under physiological conditions where NADP+ concentrations may be higher. nih.gov The binding of these adducts to InhA disrupts the fatty acid synthesis II (FAS-II) pathway, ultimately leading to bacterial cell death. nih.gov

Table 1: Inhibition of Dehydrogenases by Isoniazid Adducts

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Significance |

|---|---|---|---|

| INH-NAD adduct | InhA | ~100 - 150 nM (initial formation) | Primary mechanism of action |

| INH-NADP adduct | InhA | Not explicitly stated, but high affinity | Important when NADP+ levels are high |

DNA Gyrase Inhibition Studies

While the primary target of the parent compound class is InhA, research into related heterocyclic compounds has explored their potential to inhibit other bacterial enzymes, such as DNA gyrase. DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. nih.gov Studies on novel spiropyrimidinetrione inhibitors have demonstrated potent activity against both DNA gyrase and topoisomerase IV. nih.gov Although direct studies on this compound's effect on DNA gyrase are not specified in the provided context, the broader class of heterocyclic compounds to which it belongs is an area of active investigation for topoisomerase inhibition. nih.gov

Modulatory Effects on Kinase Activity (e.g., CLK, CDK12)

Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle and gene transcription, and their inhibition is a key strategy in cancer therapy. nih.govnih.gov Specifically, CDK12 plays a significant role in gene transcription and DNA damage response. nih.gov Inhibition of CDK12 can lead to defects in gene elongation and has been shown to enhance the efficacy of other cancer treatments. nih.gov

Derivatives of benzoic acid have been investigated as kinase inhibitors. For instance, 4-(thiazol-5-yl)benzoic acid derivatives have shown potent inhibitory activity against protein kinase CK2. nih.gov While direct data on this compound's activity against CLK and CDK12 is not available in the provided search results, the general principle of targeting kinases with benzoic acid derivatives is established. nih.gov The development of small molecule inhibitors that target the ATP binding pocket of kinases is a common approach, though achieving selectivity can be challenging due to the structural similarities among kinases. nih.gov

Table 2: Examples of Kinase Inhibition by Related Compounds

| Compound Class | Target Kinase | IC50 Values |

|---|---|---|

| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK9 | 20–100 nM |

| Milciclib | CDK2 | 45 nM |

| 4-(thiazol-5-yl)benzoic acid derivatives | CK2α | 0.014-0.017μM |

| 4-(thiazol-5-yl)benzoic acid derivatives | CK2α' | 0.0046-0.010μM |

DNA Binding and Intercalation Mechanisms

The interaction of small molecules with DNA is a fundamental aspect of many therapeutic agents, particularly in cancer chemotherapy. nih.govbeilstein-journals.org These interactions can occur through various modes, including groove binding and intercalation. nih.govnih.gov

Hypochromicity Studies

UV-visible spectrophotometry is a primary technique used to investigate the binding of compounds to DNA. nih.gov When a molecule binds to DNA, changes in its absorption spectrum, such as a decrease in absorbance (hypochromicity) or an increase (hyperchromicity), along with a shift in the maximum wavelength (bathochromic or hypsochromic shift), can indicate an interaction. nih.govmdpi.com

Hypochromicity is often associated with the intercalation mode of binding, where a planar molecule inserts itself between the base pairs of the DNA double helix. nih.govmdpi.com This stacking interaction with the DNA base pairs leads to a decrease in the molar absorptivity of the compound. nih.govresearchgate.net The magnitude of the hypochromic effect can provide insights into the strength of the interaction. nih.gov

Groove Binding Properties

In addition to intercalation, small molecules can bind to the minor or major grooves of the DNA helix. nih.govbeilstein-journals.org Minor groove binders are typically crescent-shaped molecules that fit snugly into the minor groove, often in A-T rich regions. nih.govmdpi.com This binding is non-covalent and involves interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. beilstein-journals.org

The binding of a compound to the DNA grooves can be investigated using various techniques, including spectroscopic titrations and viscosity measurements. nih.gov Molecular modeling studies can also provide theoretical validation of the binding mode. nih.gov While specific studies on the groove binding properties of this compound were not found, the general principles of DNA groove binding by small molecules are well-established. nih.govbeilstein-journals.orgmdpi.com

of Integrin Receptor Antagonism

The antagonism of integrin receptors by small molecules is a key area of research for the development of novel therapeutics. While specific in vitro studies on the interaction of this compound with integrin receptors are not extensively detailed in publicly available literature, the general principles of integrin antagonism, including ligand binding site analysis and induced conformational changes, provide a framework for understanding its potential mechanisms.

Conformational Changes Induced upon Binding

Integrins exist in different conformational states, primarily a bent, low-affinity state and an extended, high-affinity state. The transition between these states is a key aspect of their function and regulation. Small molecule antagonists can exert their effect by binding to and stabilizing a particular conformation, thereby preventing the integrin from adopting the active state required for ligand binding and signaling.

The binding of an antagonist can induce or stabilize several conformational changes:

Stabilization of the Bent Conformation: Many antagonists are thought to function by binding to the closed, bent conformation of the integrin, preventing the "switchblade-like" opening that exposes the ligand-binding site and increases affinity. This mechanism effectively keeps the integrin in an inactive state.

Alteration of the Headpiece Orientation: The binding of a ligand to the integrin headpiece can trigger significant rearrangements. An antagonist might prevent the necessary reorientation of the βA-domain relative to the β-propeller domain, which is a hallmark of activation.

Allosteric Effects: Some antagonists may bind to a site distinct from the primary ligand-binding site (an allosteric site) and induce conformational changes that are transmitted to the active site, reducing its affinity for the natural ligand.

The study of these conformational changes often involves techniques such as X-ray crystallography, cryo-electron microscopy, and fluorescence resonance energy transfer (FRET). While specific data for this compound is lacking, the general principles derived from studies of other integrin antagonists provide a strong basis for inferring its potential mechanism of action. It is plausible that this compound acts by stabilizing the inactive, bent conformation of the integrin, thereby preventing its interaction with endogenous ligands.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of chemical compounds. For aromatic and polar compounds like 4-(Isonicotinoylamino)benzoic acid, liquid chromatography techniques are particularly effective.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This method is ideal for identifying and quantifying compounds in complex mixtures.

The process involves introducing a sample into an LC system, where the individual components are separated based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). The separated components then enter the mass spectrometer. In the MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific precursor ion, fragmenting it, and then analyzing the resulting product ions. This process, known as selected reaction monitoring (SRM), significantly enhances selectivity and sensitivity, allowing for precise quantification even at low concentrations. nih.gov

For compounds structurally similar to this compound, such as other benzoic acid derivatives, LC-MS/MS methods have been successfully developed. For instance, an isotope dilution LC-MS/MS method for analyzing benzoic acid in drinks utilized electrospray ionization (ESI) in negative mode. psu.edukoreascience.kr The method monitored the transition of the deprotonated molecule [M-H]⁻ from m/z 121 to a fragment ion at m/z 77. psu.edukoreascience.kr Similarly, a method for 4-acetamidobenzoic acid, a component of Inosine Pranobex, used positive electrospray ionization to monitor the precursor ion at an m/z of 180.20 and a product ion at 94.0. nih.gov These examples demonstrate the adaptability of LC-MS/MS for analyzing substituted benzoic acids.

A typical LC-MS/MS setup for a related compound is detailed in the table below.

Table 1: Example LC-MS/MS Parameters for Analysis of a Benzoic Acid Derivative

| Parameter | Setting |

|---|---|

| Compound | 4-Acetamidobenzoic acid nih.gov |

| LC System | HPLC with MS/MS |

| Column | Details not specified |

| Mobile Phase | A: 0.2% formic acid in waterB: 0.2% formic acid in acetonitrile (B52724) nih.gov |

| Ionization Mode | ESI Positive nih.gov |

| Precursor Ion (m/z) | 180.20 nih.gov |

| Product Ion (m/z) | 94.0 nih.gov |

| Internal Standard | Deuterium labeled 4-acetamidobenzoic acid nih.gov |

This table presents data for a structurally related compound to illustrate a typical analytical setup.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. It relies on a liquid mobile phase to carry a sample through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For aromatic acids like the isomers of aminobenzoic acid, which are structurally related to this compound, reversed-phase HPLC is a common approach. sielc.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol (B129727). researchgate.netust.edu

The separation of isomers, which can be challenging due to their similar physical and chemical properties, has been successfully achieved using mixed-mode chromatography. sielc.comhelixchrom.com For example, a Primesep 100 column, which has both reversed-phase and cation-exchange characteristics, has been used to achieve baseline separation of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid within 10 minutes. sielc.com The addition of ionic liquids to the mobile phase has also been shown to improve peak shape and separation efficiency for aminobenzoic acid isomers. ccspublishing.org.cn Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in these compounds provides strong chromophores. researchgate.netnih.gov

Table 2: Example HPLC Conditions for Separation of Related Compounds

| Parameter | Method 1: Isomers of Aminobenzoic Acid sielc.com | Method 2: Benzoic Acid in Food researchgate.net |

|---|---|---|

| Analytes | 2-, 3-, and 4-Aminobenzoic acid | Benzoic acid |

| Column | Primesep 100 (mixed-mode) | C18 (EXCGL 120 ODS-A) |

| Mobile Phase | Acetonitrile and aqueous solution with formic acid | Acetate buffer (pH 4.4) and methanol (65:35) |

| Detection | UV | UV at 233 nm |

| Key Finding | Baseline separation of all three isomers achieved | Effective quantification in food samples |

This table showcases typical HPLC conditions used for compounds structurally similar to this compound.

Quantitative Analysis in Complex Matrices

Analyzing and quantifying a specific compound within a complex matrix, such as biological fluids (plasma, urine) or food products, presents significant challenges. psu.eduresearchgate.netnih.gov The matrix contains numerous other components that can interfere with the analysis, potentially affecting accuracy and precision. Therefore, robust sample preparation and highly selective analytical methods are required.

For the analysis of benzoic acid derivatives in biological samples, sample preparation often begins with a protein precipitation step, where a solvent like methanol or acetonitrile is added to remove proteins that can interfere with the analysis. nih.govtmiclinode.com This can be followed by liquid-liquid extraction or solid-phase extraction for further cleanup and concentration of the analyte. nih.gov

Isotope dilution mass spectrometry is considered a reference method for high-accuracy quantification in complex matrices. psu.edukoreascience.kr This approach involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C₆-benzoic acid) to the sample as an internal standard. koreascience.kr Since the internal standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and ionization suppression or enhancement. By measuring the ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved, correcting for sample loss during preparation and analytical variability. psu.edu

Methods for related compounds have been validated to demonstrate their reliability. Validation typically includes assessing linearity, accuracy, precision, and the limit of quantification (LOQ). For example, an LC-MS/MS method for 4-acetamidobenzoic acid in pig plasma was linear (r² ≥ 0.99), precise (2.11% to 13.81%), and accurate (89% to 98.57%), with an LOQ of 10 ng/mL. nih.gov An isotope dilution method for benzoic acid demonstrated a relative standard deviation (RSTD) of less than 0.3%. psu.edukoreascience.kr

Table 3: Summary of Validation Parameters from Quantitative Methods for Related Compounds

| Parameter | Method for 4-Acetamidobenzoic Acid in Plasma nih.gov | Method for Benzoic Acid in Drinks psu.edukoreascience.kr | Method for Benzoic Acid in Food ust.edu |

|---|---|---|---|

| Matrix | Pig Plasma | Quasi-Drug Drinks | Children's Food |

| Technique | LC-MS/MS | ID-LC/MS/MS | HPLC-UV |

| Linearity (r²) | ≥ 0.99 | Not specified | 0.99947 |

| Accuracy/Recovery | 89% to 98.57% | > 99% | 98.346% |

| Precision (%RSD/CV) | 2.11% to 13.81% | < 0.3% | Not specified |

| Limit of Quantitation (LOQ) | 10 ng/mL | Not specified | 1.348 ppm |

This table summarizes the performance of analytical methods for quantifying related compounds in complex matrices, illustrating the achievable accuracy and sensitivity.

Future Research Directions for 4 Isonicotinoylamino Benzoic Acid

Rational Design of Functionalized Analogues with Tunable Properties

The inherent structure of 4-(Isonicotinoylamino)benzoic acid serves as a foundational template for the rational design of new analogues with finely tuned electronic, physical, and biological properties. Future research should systematically explore the modification of its core structure to modulate its characteristics for specific applications.

One promising avenue involves the introduction of various functional groups onto both the pyridine (B92270) and benzoic acid rings. Based on structure-activity relationship (SAR) studies of similar heterocyclic compounds, the addition of electron-donating or electron-withdrawing groups can significantly alter the molecule's reactivity, binding affinities, and photophysical properties. researchgate.netsemanticscholar.orgnih.gov For instance, the strategic placement of substituents could enhance its potential as a ligand for metal complexes or as a building block for functional polymers.

A key strategy will be the complication of the C5 fragment and the introduction of substituents at the N3 position of the pyridine ring, which has been shown to be effective in modifying the pharmacological profiles of related 4-thiazolidinone-based molecules. researchgate.netsemanticscholar.org Furthermore, isosteric replacement of the pyridine or benzene (B151609) rings with other heterocyclic systems could lead to novel compounds with entirely different biological targets and material properties. This approach has been successfully applied in the design of various drug-like molecules. researchgate.netsemanticscholar.org

The following table outlines potential functionalization strategies and their expected impact on the properties of this compound analogues:

| Functionalization Strategy | Target Moiety | Potential Substituents | Expected Impact on Properties |

| Electronic Modification | Pyridine Ring | -NO₂, -CN, -CF₃ | Enhanced electron-accepting capabilities, altered ligand properties |

| Benzoic Acid Ring | -OCH₃, -NH₂, -OH | Modified solubility, altered hydrogen bonding capabilities | |

| Steric Modification | Pyridine Ring | Alkyl groups, Phenyl groups | Influence on crystal packing and supramolecular assembly |

| Benzoic Acid Ring | tert-Butyl, Adamantyl | Creation of specific binding pockets, control of self-assembly | |

| Bioisosteric Replacement | Pyridine Ring | Thiophene, Furan, Pyrimidine | Altered biological activity and metabolic stability |

| Benzoic Acid Ring | Tetrazole, Hydroxamic acid | Modified acidity and receptor interaction profiles |

Exploration of Novel Supramolecular Assemblies for Advanced Materials

The self-assembly of molecules into well-defined nanostructures is a cornerstone of modern materials science. The amphiphilic nature and hydrogen-bonding capabilities of this compound make it an excellent candidate for the construction of novel supramolecular assemblies. Future work should focus on harnessing these non-covalent interactions to create advanced materials with unique functionalities.

Research into the self-assembly of nicotinic acid-conjugated selenopeptides has demonstrated that the nicotinic acid moiety can play a crucial role in directing the formation of complex structures like mesotubes. nih.gov This suggests that the isonicotinoyl group in this compound could similarly guide the formation of ordered aggregates. By systematically varying conditions such as solvent, temperature, and pH, it may be possible to control the morphology of these assemblies, leading to the formation of nanofibers, nanosheets, or hydrogels.

The combination of hydrogen bonding, π-π stacking, and potential metal coordination presents a rich landscape for creating diverse supramolecular architectures. For instance, the carboxylic acid can form robust hydrogen-bonded synthons, while the pyridine nitrogen can coordinate with metal ions or participate in halogen bonding. The exploration of co-crystals with other organic molecules could also lead to materials with emergent properties, such as enhanced charge transport or tunable porosity. These materials could find applications in areas such as organic electronics, gas storage, and catalysis.

Deepening Mechanistic Understanding of Biological Interactions

While analogues of this compound, such as isonicotinic acid hydrazide (isoniazid), are known for their biological activity, the specific interactions of this compound with biological targets remain largely unexplored. mdpi.comresearchgate.net Future research must aim to elucidate the mechanisms through which it and its derivatives exert any biological effects.

A critical first step will be to screen this compound and its rationally designed analogues against a wide range of biological targets, including enzymes and receptors implicated in various diseases. Techniques such as high-throughput screening, coupled with molecular docking studies, can help identify potential protein targets. For instance, related hydrazone derivatives have been investigated for their interactions with microbial enzymes. mdpi.com